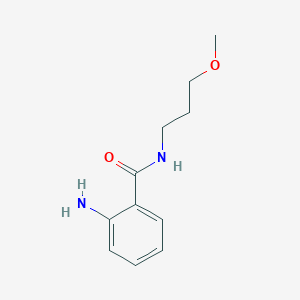

2-amino-N-(3-methoxypropyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(3-methoxypropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-15-8-4-7-13-11(14)9-5-2-3-6-10(9)12/h2-3,5-6H,4,7-8,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMUFCYXDRTHMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475269 | |

| Record name | 2-amino-N-(3-methoxypropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30481-59-5 | |

| Record name | 2-amino-N-(3-methoxypropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino N 3 Methoxypropyl Benzamide and Its Chemical Analogues

Established Synthetic Pathways for Substituted Benzamides

Traditional methods for synthesizing substituted benzamides like 2-amino-N-(3-methoxypropyl)benzamide rely on well-established chemical transformations, primarily focusing on the robust formation of the amide linkage and the sequential or concurrent introduction of the required substituents.

The creation of the amide bond is a cornerstone of organic synthesis. nih.gov The most common strategies involve the reaction between a carboxylic acid derivative and an amine. The fundamental principle requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. researchgate.net

Common approaches include:

Acyl Chloride Method: A highly reactive acyl chloride, typically prepared from the corresponding carboxylic acid (e.g., 2-aminobenzoic acid) and a chlorinating agent like thionyl chloride (SOCl₂), readily reacts with an amine (in this case, 3-methoxypropylamine) to form the amide.

Coupling Reagents: A wide array of coupling reagents are used to facilitate amide bond formation under milder conditions, preventing side reactions and preserving sensitive functional groups. These reagents activate the carboxylic acid in situ.

From Anhydrides: Cyclic anhydrides, such as isatoic anhydride (B1165640) (a derivative of 2-aminobenzoic acid), can serve as efficient starting materials. Reacting isatoic anhydride with the desired amine leads to the formation of the 2-aminobenzamide (B116534) derivative in a straightforward manner. mdpi.com This method is often preferred due to its simplicity and high yields. mdpi.com

Catalytic Methods: Greener and more atom-economical methods are continually being developed, including the direct catalytic condensation of carboxylic acids and amines. researchgate.net

The specific structure of this compound requires the presence of an amino group at the ortho-position of the benzoyl ring and a 3-methoxypropyl group attached to the amide nitrogen.

Introduction of the Amine Group: The ortho-amino group is typically introduced by starting with a precursor that already contains it, such as 2-aminobenzoic acid or isatoic anhydride. mdpi.com An alternative strategy involves beginning with a nitro-substituted precursor, like 2-nitrobenzoic acid. After the formation of the N-(3-methoxypropyl)-2-nitrobenzamide intermediate, the nitro group is reduced to an amino group, commonly using reagents like tin(II) chloride (SnCl₂) or through catalytic hydrogenation. acs.org

Introduction of the Methoxypropyl Moiety: This functional group is introduced by using 3-methoxypropylamine (B165612) as the amine nucleophile in the amide bond formation step. The reaction of 3-methoxypropylamine with an activated 2-aminobenzoic acid derivative directly yields the target compound.

Novel and Efficient Synthetic Routes

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and cost-effective methods for preparing complex molecules like substituted benzamides. These include one-pot procedures and the use of microwave irradiation to accelerate reactions.

One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, offers significant advantages in terms of reduced solvent waste, time, and cost. Several one-pot methods have been developed for analogous benzamide (B126) derivatives.

The following table summarizes findings from a one-pot synthesis of related compounds.

| Starting Material | Reagents | Key Steps | Overall Yield | Reference |

| 2-amino-3-methylbenzoic acid | 1. Bis(trichloromethyl) carbonate2. Aqueous methylamine3. N-halosuccinimide (NCS, NBS, NIS) | 1. Cyclization to benzoxazinedione2. Aminolysis3. Halogenation | 87-94% | sioc-journal.cnsioc-journal.cn |

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. rsc.orgnih.gov The application of microwave irradiation has been recognized as a tool of green chemistry for the rapid generation of synthetic targets. nih.gov

In the synthesis of 2-aminobenzamide derivatives, microwave irradiation can be effectively used to drive the reaction between isatoic anhydride and an amine nucleophile. mdpi.com Studies on similar compounds have shown that microwave-assisted methods are simple, time-efficient, and high-yielding. mdpi.com For example, the hydrolysis of benzamide to benzoic acid using 20% sulfuric acid can be completed in just 10 minutes under microwave irradiation. youtube.comyoutube.com This efficiency is attributed to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating. youtube.com

| Reaction | Method | Reaction Time | Power/Temp | Yield | Reference |

| Isatoic anhydride + Amine | Microwave | 5 min | 140 W | 70-80% | mdpi.com |

| Chalcone + 1,2-diamine | Microwave | Not specified | Not specified | Good | researchgate.net |

| Benzamide Hydrolysis | Microwave | 10 min | Not specified | Not specified | youtube.comyoutube.com |

Optimization of Reaction Conditions and Yield for this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while ensuring the process is efficient and scalable. Key parameters that can be adjusted include the choice of solvent, catalyst, temperature, and reaction time.

For the synthesis of this compound, optimization would likely focus on the amide bond formation step.

Solvent: The choice of solvent can influence reactant solubility and reaction rate. While solvents like DMF are common for these reactions mdpi.com, developing solvent-free conditions, as demonstrated in the synthesis of other heterocyclic compounds, presents a greener and more economical approach. researchgate.netmdpi.com

Catalyst/Base: In methods involving coupling reagents, the choice and amount of catalyst are critical. For syntheses starting from isatoic anhydride, a base is often not required, but in other routes, an organic base like triethylamine (B128534) or an inorganic base like potassium carbonate may be used to neutralize acidic byproducts. researchgate.netnih.gov

Temperature: While some reactions proceed well at room temperature, others require heating. Microwave-assisted synthesis allows for precise temperature control and rapid heating to high temperatures, which can significantly shorten reaction times. mdpi.comrsc.org Conventional heating can also be optimized; for example, different steps in a multi-step synthesis may have optimal temperature ranges, such as 60-65°C for aminolysis and 70-75°C for a reduction step in related syntheses. google.com

Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) allows for the determination of the optimal reaction time, preventing the formation of byproducts from prolonged reaction or low yields from incomplete conversion. mdpi.com

The following table illustrates the optimization of various parameters in the synthesis of related amino-amide compounds.

| Reaction | Parameter Optimized | Conditions Varied | Optimal Condition | Reference |

| Synthesis of 2-amino-3-cyanopyridines | Catalyst Amount | 5-20 mol% | 15 mol% Na₂CaP₂O₇ | mdpi.com |

| Temperature | 25-100 °C | 80 °C | mdpi.com | |

| Solvent | Various organic solvents vs. solvent-free | Solvent-free | mdpi.com | |

| N3-alkylation of 2-thiophenytoin | Reaction Media | Various organic solvents vs. solvent-free | Solvent-free | researchgate.net |

By systematically adjusting these parameters, a synthetic protocol for this compound can be developed to achieve high yield and purity in an efficient and reproducible manner.

Purification and Isolation Techniques in Advanced Organic Synthesis

The isolation of pure 2-aminobenzamide derivatives from complex reaction mixtures requires a strategic application of various purification techniques. The choice of method is dictated by the physical properties of the target compound (e.g., polarity, solubility, volatility) and the nature of the impurities.

Crystallization

Recrystallization is a primary and highly effective method for purifying solid amide compounds. researchgate.net This technique relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. For amides, polar solvents are often the medium of choice. The process involves dissolving the crude product in a minimum amount of a hot solvent and allowing the solution to cool slowly. As the solubility decreases with temperature, the desired compound forms crystals, leaving impurities dissolved in the mother liquor. Solvents such as ethanol (B145695), acetone, and particularly acetonitrile (B52724) have been noted for their effectiveness in recrystallizing amides, often yielding high-purity products without the need for more laborious chromatographic methods. researchgate.net In some synthetic routes, the target product can be induced to crystallize directly from the reaction mixture after the removal of organic solvents, simplifying the work-up procedure significantly. sioc-journal.cn

Chromatographic Methods

When crystallization is ineffective or for purifying non-crystalline materials (oils), chromatography is the preferred technique.

Flash Column Chromatography: This is a widely used preparative technique for purifying benzamides and related aromatic compounds. orgsyn.orgacs.org It involves passing the crude mixture through a column packed with a solid stationary phase, most commonly silica (B1680970) gel. A solvent system (mobile phase), typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to elute the compounds. researchgate.net The separation is based on the differential adsorption of the compounds to the silica gel; less polar compounds travel down the column faster, while more polar compounds are retained longer. After separation, the solvent is evaporated to yield the purified compound. acs.org

Preparative Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): For small-scale reactions (e.g., 1 mmole) or when very high purity is required, preparative TLC or HPLC can be employed. These methods offer higher resolution than standard flash chromatography and are particularly useful for separating closely related byproducts or isomers. researchgate.net

Extraction Techniques

Extraction is a fundamental technique used during the work-up phase to separate the desired product from unreacted starting materials and byproducts based on their solubility and acid-base properties.

Liquid-Liquid Extraction (Acid-Base): The presence of the basic 2-amino group on the benzamide ring allows for effective separation using acid-base extraction. sydney.edu.au The aromatic amine can be protonated with a dilute acid (e.g., hydrochloric acid), forming a water-soluble ammonium (B1175870) salt. This allows it to be extracted from an organic solvent (like ether or ethyl acetate) into the aqueous phase, leaving neutral or acidic impurities behind in the organic layer. sydney.edu.au Subsequently, the aqueous layer can be basified to regenerate the free amine, which can then be re-extracted into an organic solvent. orgsyn.org This process is highly effective for removing non-basic impurities.

Solid-Phase Extraction (SPE): SPE is a modern alternative to liquid-liquid extraction for sample cleanup and preconcentration. nih.gov It utilizes a solid sorbent packed into a cartridge. For separating polar aromatic amines, ion-exchange cartridges, such as Strong Cation Exchange (SCX), have proven to be particularly effective. The mechanism relies on the ionic interaction between the protonated amine and the charged sorbent, which allows for strong retention of the target compound while other matrix components are washed away. nih.gov

The following table summarizes the applicability of these techniques for the purification of benzamide derivatives.

Table 1: Comparison of Purification Techniques for Benzamide Derivatives

| Technique | Principle of Separation | Application for Benzamides | Key Considerations |

|---|---|---|---|

| Recrystallization | Differential solubility at varying temperatures | Purification of solid amides. | Choice of solvent is critical; polar solvents like ethanol or acetonitrile are often effective. researchgate.net |

| Flash Column Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel) | General purpose purification for both solid and oil products. orgsyn.org | Requires selection of an appropriate mobile phase (e.g., hexane/ethyl acetate) to achieve separation. researchgate.net |

| Liquid-Liquid Extraction | Differential solubility and acid-base properties | Separating the basic 2-aminobenzamide from neutral or acidic impurities. sydney.edu.au | The amino group can be protonated to become water-soluble, facilitating separation. |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase | Cleanup and isolation of aromatic amines from complex mixtures. | Ion-exchange cartridges (SCX) are highly effective for polar aromatic amines. nih.gov |

Molecular Design Principles and Structure Activity Relationship Sar Studies of 2 Amino N 3 Methoxypropyl Benzamide

Positional and Substituent Effects on Biological Activity of Benzamide (B126) Derivatives

The biological profile of a benzamide derivative is profoundly influenced by the nature and position of substituents on the benzamide scaffold. The core structure, consisting of an aromatic ring attached to an amide group, serves as a template that can be fine-tuned for specific biological targets.

The amino group at the ortho-position (C-2) of the benzamide ring is a critical determinant of biological activity in many classes of these compounds. researchgate.net Its presence is not merely a structural feature but an active contributor to molecular interactions.

Hydrogen Bonding: The 2-amino group, with its available hydrogen atoms, can act as a hydrogen bond donor. This capability is crucial for anchoring the molecule within the binding site of a biological target, such as an enzyme or receptor. ijpsjournal.com This interaction can provide a significant portion of the binding energy and confer specificity.

Electronic Effects: As an electron-donating group, the amino moiety influences the electron density of the entire aromatic ring system. This electronic modulation can affect the molecule's reactivity and its ability to participate in π-π stacking or other electronic interactions with a receptor. nih.gov

Conformational Lock: Intramolecular hydrogen bonding between the 2-amino group and the amide carbonyl oxygen can restrict the conformation of the molecule. This pre-organization can reduce the entropic penalty upon binding to a receptor, thereby enhancing affinity.

Studies on various 2-aminobenzamide (B116534) derivatives have demonstrated their potential as antimicrobial agents, where the 2-amino group is often essential for activity. nih.gov Similarly, in the context of antioxidant benzamides, the amino group, particularly when protonated, plays a role in the compound's ability to neutralize free radicals. nih.gov

The side chain attached to the amide nitrogen, in this case, the 3-methoxypropyl group, is pivotal in defining the compound's pharmacokinetic and pharmacodynamic properties. Its characteristics govern how the molecule traverses biological membranes and how it fits into the binding pocket of its target.

Lipophilicity and Solubility: The replacement of a more polar group, such as a hydroxyl group found in the related compound 2-amino-N-(3-hydroxypropyl)benzamide, with a methoxy (B1213986) group increases the molecule's lipophilicity (fat-solubility). This modification can enhance the compound's ability to cross cell membranes but may decrease its solubility in aqueous environments.

Hydrogen Bonding Capacity: The ether oxygen of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target. However, it lacks the hydrogen bond donating ability of a hydroxyl group, a difference that can be critical for receptor binding.

Chain Length and Flexibility: The three-carbon propyl chain provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within a binding site. SAR studies on other benzamides have shown that both the length and rigidity of this N-alkyl chain are critical. For instance, in a series of neuroleptic benzamides, cyclic diamine structures were found to be more active than their corresponding linear chain analogues, highlighting the importance of conformational constraint. nih.gov The activity of some compounds has also been shown to increase with the length of an alkyl chain substituent. nih.gov

| Compound/Analogue | Key Structural Feature | Impact on Properties/Activity (Inferred from SAR Principles) | Reference |

|---|---|---|---|

| 2-amino-N-(3-methoxypropyl)benzamide | -OCH₃ group on the propyl chain | Increases lipophilicity, acts as a hydrogen bond acceptor. | |

| 2-amino-N-(3-hydroxypropyl)benzamide | -OH group on the propyl chain | More polar, acts as both hydrogen bond donor and acceptor. | |

| Benzamides with cyclic N-substituents | Constrained (cyclic) side chain | Can increase potency by locking the molecule in an active conformation. | nih.gov |

| Benzamides with varied N-alkyl chain lengths | Longer alkyl chains | Can increase activity, possibly by enhancing hydrophobic interactions. | nih.gov |

Exploration of Stereochemical Influences on Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms, is a paramount factor in molecular recognition. Chiral centers within a molecule can lead to enantiomers or diastereomers that may exhibit vastly different biological activities, as biological targets are themselves chiral. For benzamide derivatives, stereochemical considerations often focus on the conformation of the amide bond and the stereochemistry of any chiral centers in the N-alkyl chain.

Studies using circular dichroism on benzamide derivatives have shown that the conformational equilibrium of the amide C-N bond is a key determinant of their chiroptical properties and, by extension, their interaction with chiral environments. nih.govresearchgate.net The conformation of secondary and tertiary benzamides can differ significantly, which influences how the molecule presents its functional groups to a receptor. nih.gov Research on neuroleptic benzamides has powerfully illustrated this principle, where the cis-isomer of a substituted pyrrolidinyl benzamide was found to be orders of magnitude more potent than related compounds, underscoring that a precise 3D geometry is required for optimal activity. nih.gov

Pharmacophore Identification and Mapping for this compound Analogues

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) necessary for biological activity. dovepress.com A pharmacophore model for this compound analogues would map out the key interaction points required for binding to a specific biological target.

The process involves identifying common structural features across a series of active molecules and their spatial relationships. nih.gov For this compound, the key pharmacophoric features would likely include:

A Hydrogen Bond Donor: The 2-amino group.

A Hydrogen Bond Acceptor: The amide carbonyl oxygen and potentially the ether oxygen of the methoxy group.

An Aromatic Ring: The benzene (B151609) ring, which can engage in hydrophobic or aromatic stacking interactions.

A Hydrophobic Feature: The propyl chain.

These features are mapped in 3D space, creating a template that can be used to search for new, structurally diverse compounds that fit the model or to guide the optimization of existing leads. dovepress.com

| Pharmacophoric Feature | Corresponding Functional Group | Potential Interaction Type |

|---|---|---|

| Hydrogen Bond Donor (HBD) | 2-Amino Group (-NH₂) | Donates a hydrogen to an acceptor on the receptor. |

| Hydrogen Bond Acceptor (HBA) | Amide Carbonyl (C=O) | Accepts a hydrogen from a donor on the receptor. |

| Hydrogen Bond Acceptor (HBA) | Methoxy Group (-OCH₃) | Accepts a hydrogen from a donor on the receptor. |

| Aromatic Ring (AR) | Benzene Ring | π-π stacking or hydrophobic interactions. |

| Hydrophobic Group (HY) | Propyl Chain | Van der Waals or hydrophobic interactions. |

Computational Approaches to SAR Elucidation

Modern SAR studies are frequently augmented by powerful computational techniques that provide deep insights into the molecular interactions governing biological activity. These methods can predict the properties of novel compounds and explain the experimental SAR data at an atomic level. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models that correlate the 3D properties (e.g., steric, electrostatic, hydrophobic fields) of molecules with their biological activity. nih.gov These models generate contour maps that visualize regions where modifications to the molecule would likely increase or decrease activity, thereby guiding the design of new analogues. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor. Docking simulations can place this compound into the active site of a target protein, revealing key interactions and helping to rationalize observed activities. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a view of the dynamic nature of the ligand-receptor complex over time. These simulations can assess the stability of binding modes predicted by docking and analyze the conformational changes in both the ligand and the protein upon binding. nih.gov

These computational tools, when used in concert with experimental data, accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds and providing a deeper understanding of the SAR.

Preclinical Biological Activities and Pharmacological Investigations of 2 Amino N 3 Methoxypropyl Benzamide

In Vitro Assay Development and Implementation

The initial stages of characterizing the biological activity of a compound like 2-amino-N-(3-methoxypropyl)benzamide involve the development and use of various in vitro assays. These assays are crucial for determining the compound's efficacy and its engagement with specific biological targets.

To evaluate the potential therapeutic effects of this compound at a cellular level, a variety of cell-based assays would be employed. These assays can provide preliminary data on the compound's influence on cellular processes such as proliferation, viability, and apoptosis.

For instance, in studies of related 2-aminobenzamide (B116534) derivatives, antiproliferative activities are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines. nih.gov This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. For example, 2-aminobenzamide derivatives containing a 1,2,4-oxadiazole (B8745197) moiety have been tested against human acute monocytic myeloid leukemia (U937), lung cancer (A549, NCI-H661), breast cancer (MDA-MB-231), and colon cancer (HCT116) cell lines. nih.gov

Should initial screening indicate cytotoxic effects, further assays can elucidate the mechanism of cell death. Apoptosis analysis, often conducted using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, can determine if the compound induces programmed cell death. This has been a method used for evaluating 2-substituted quinazolin-4(3H)-ones, which are synthesized from 2-aminobenzamide. acs.org Furthermore, cell cycle analysis, also typically performed using flow cytometry after staining with a DNA-intercalating dye, can reveal if the compound causes arrest at specific phases of the cell cycle. acs.org

The development of a robust cell-based bioassay is critical. For example, in the evaluation of therapeutic antibodies, parameters such as cell seeding density, drug dilution range, and incubation time are optimized to ensure the assay is specific, accurate, precise, and linear. mdpi.com A similar approach would be necessary to reliably determine the bioactivity of this compound.

To understand how this compound exerts its effects, it is essential to identify its molecular targets. Biochemical assays are designed to measure the direct interaction of a compound with a purified biological molecule, such as an enzyme or receptor.

Chemogenomic profiling and biochemical assays with purified proteins have been successfully used to identify the targets of benzamide (B126) chemotypes. nih.gov For instance, a study on antifungal benzamides identified Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein, as the direct target. nih.gov Confirmation of target engagement can be achieved through techniques like X-ray co-crystallography, which provides a detailed view of the compound binding within the protein's active site. nih.gov

For benzamide derivatives that target tubulin, a cell-based competitive-binding assay can be employed. nih.gov In such an assay, the ability of the test compound to displace a radiolabeled ligand that covalently binds to tubulin is measured. nih.gov This provides quantitative data on the compound's binding affinity. nih.gov The results from these binding assays can be correlated with biological activity, such as the inhibition of root elongation in plants for herbicidal benzamides. nih.gov

A variety of target-specific assays are available and could be adapted for this compound depending on the hypothesized mechanism of action. These include fluorescence-based assays to quantify enzyme activity, and methods to measure the binding of proteins to their substrates. reactionbiology.com

Enzyme Inhibition Studies

Based on the activities of structurally related compounds, this compound could potentially inhibit various enzymes. The following sections explore potential enzyme targets, drawing insights from published research on similar benzamide structures.

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for developing agents for hyperpigmentation disorders. nih.gov Several studies have shown that benzamide derivatives can be effective tyrosinase inhibitors.

For example, a series of N-(acryloyl)benzamide derivatives were synthesized and evaluated for their inhibitory effects on mushroom tyrosinase. nih.gov The inhibitory activity was determined using a cell-free system, and the most potent compounds were further tested in B16F10 melanoma cells to assess their effect on cellular tyrosinase activity and melanin production. nih.gov Similarly, other amide derivatives have been screened in a cell-free system, with the most potent compound also being evaluated for its ability to reduce melanogenesis in an in vivo zebrafish model. nih.gov

The inhibitory concentration (IC₅₀) is a key parameter determined in these studies. For instance, some N-(acryloyl)benzamide derivatives exhibited stronger tyrosinase inhibition in B16F10 melanoma cells than the well-known inhibitor, kojic acid. nih.gov

Table 1: Tyrosinase Inhibition by N-(acryloyl)benzamide Derivatives in B16F10 Melanoma Cells nih.gov

| Compound | Concentration (µM) | Tyrosinase Inhibition (%) |

| 1a | 25 | 59.70 |

| 1j | 25 | 76.77 |

| Kojic Acid | 25 | 50.30 |

| Arbutin | 400 | 41.78 |

This table is interactive. You can sort and filter the data.

Butyrylcholinesterase (BChE) is a therapeutic target for managing the symptoms of Alzheimer's disease. nih.gov Selective inhibition of BChE is considered a promising strategy. nih.gov While direct studies on this compound are lacking, various other benzamide derivatives have been investigated as BChE inhibitors.

Structure-based virtual screening is a common approach to identify new BChE inhibitors. nih.gov Hits from virtual screening are then tested in vitro using methods like the Ellman's method to determine their inhibitory activity. nih.gov One such study identified a hit compound with an IC₅₀ value of 8.3 µM against BChE. nih.gov

The development of selective BChE inhibitors is an active area of research, with the goal of minimizing side effects associated with the inhibition of acetylcholinesterase (AChE). nih.gov

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it an attractive target for cancer therapy. nih.gov Several PI3K inhibitors have been developed, and some structures related to benzamides have shown inhibitory activity.

Recently, a series of benzamide-based dual inhibitors of PI3K and histone deacetylase (HDAC) were rationally designed. nih.gov The representative compound, PH14, demonstrated potent inhibitory activity against PI3Kα with an IC₅₀ value of 20.3 nM. nih.gov The inhibitory effect on the PI3K pathway was confirmed in cells by observing a blockage of AKT phosphorylation, a downstream effector of PI3K. nih.gov

While not benzamides, quinoxaline (B1680401) derivatives, which can be conceptually related through bioisosteric replacement strategies, have also been developed as PI3K inhibitors. frontiersin.org For example, a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives were evaluated for their inhibitory activity against different PI3K isoforms (α, β, γ, and δ). frontiersin.org

Table 2: PI3K Isoform Inhibition by a Representative Pyrimidine Derivative (17p) frontiersin.org

| PI3K Isoform | IC₅₀ (nM) |

| PI3Kα | 10.4 ± 0.9 |

| PI3Kβ | 262.8 ± 33.3 |

| PI3Kγ | 219.4 ± 31.7 |

| PI3Kδ | 15.4 ± 1.9 |

| BKM-120 (Control) | 79.3 ± 11.0 (for PI3Kδ) |

This table is interactive. You can sort and filter the data.

Given these findings, it would be plausible to screen this compound for inhibitory activity against PI3K isoforms using established biochemical or cell-based assays.

Other Enzyme Targets relevant to the benzamide class

The benzamide scaffold is a versatile pharmacophore that interacts with a variety of enzymes. Notably, some benzamide derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. researchgate.net Additionally, certain natural and synthetic benzamides are recognized as potent enzyme inhibitors in various contexts. researchgate.net

Receptor Modulation and Ligand-Binding Studies

P2X7 Receptor Antagonism (based on benzamide inhibitors)

The P2X7 receptor, an ATP-gated ion channel, plays a significant role in inflammation and has been a target for drug development. nih.gov Activation of the P2X7 receptor leads to the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.govacs.org Consequently, antagonists of this receptor are of great interest for their potential therapeutic effects in inflammatory conditions. nih.gov

Benzamide-based compounds have emerged as a notable class of P2X7 receptor antagonists. nih.gov The structural similarity of some benzamide antagonists to the potent P2X7 receptor agonist BzATP suggests a targeted interaction with the receptor. nih.gov Several pharmaceutical companies have pursued the development of benzamide derivatives as P2X7 receptor antagonists, indicating the therapeutic potential of this chemical class in modulating inflammatory pathways. nih.govacs.org The discovery of selective P2X7 receptor antagonists has provided valuable tools for researching the receptor's role in chronic pain and inflammation. nih.gov

| Receptor | Role in Inflammation | Antagonist Class | Reference |

| P2X7 | Potentiates release of pro-inflammatory cytokines (e.g., IL-1β) | Benzamides | nih.gov |

Other Receptor System Interactions

The versatility of the benzamide structure allows for its interaction with a wide array of receptor systems beyond P2X7. While specific interactions of this compound are not detailed, the broader class of benzamides is known to engage with various biological targets.

Antimicrobial Activity Assessments (considering related amino-benzothiazoles and LpxC inhibitors)

While direct antimicrobial studies on this compound are scarce, related compounds offer insights into its potential activity.

Amino-benzothiazoles: This class of compounds has demonstrated notable antimicrobial properties. For instance, certain amino-benzothiazole derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, in some cases exceeding the efficacy of standard antibiotics like ciprofloxacin. nih.govnih.gov The antibacterial action of some amino-benzothiazole Schiff base analogues has been attributed to the substitution of a hydroxyl group on the benzylidene ring. nih.gov

LpxC Inhibitors: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial enzyme in the biosynthesis of lipid A, a key component of the outer membrane of Gram-negative bacteria. nih.govasm.org Inhibition of LpxC represents a promising strategy for developing new antibiotics specifically targeting these pathogens. asm.orgacs.org Several small-molecule inhibitors of LpxC, including some with a hydroxamic acid moiety, have shown potent, bactericidal activity against a range of Gram-negative bacteria. nih.govasm.orgacs.org The development of LpxC inhibitors has been a focus of antibacterial research, with efforts to optimize their potency, pharmacokinetic profiles, and safety. nih.gov

| Compound Class | Target/Mechanism | Spectrum of Activity | Reference |

| Amino-benzothiazoles | Varied | Gram-positive and Gram-negative bacteria | nih.govnih.gov |

| LpxC Inhibitors | LpxC enzyme in lipid A biosynthesis | Gram-negative bacteria | nih.govasm.orgacs.org |

Investigations into Anticancer Mechanisms (drawing from general benzamide properties and related compounds)

The benzamide scaffold is present in a number of compounds with recognized anticancer activity. nanobioletters.com For example, Nilotinib, a benzamide derivative, is a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia. wikipedia.org

Recent research has highlighted the potential of novel benzamide derivatives as anticancer agents. One study detailed the synthesis of 21 benzamide derivatives, with one compound, BJ-13, showing significant antiproliferative activity in gastric cancer cells. nih.gov The mechanism of action for BJ-13 was found to involve the induction of reactive oxygen species (ROS) accumulation, leading to mitochondrial dysfunction and apoptosis. nih.gov This suggests that inducing oxidative stress is a potential anticancer strategy for this class of compounds. nih.gov

Furthermore, the benzimidazole (B57391) ring, which shares structural similarities with the benzamide core, is found in drugs like Bendamustine, an alkylating agent that causes DNA damage in cancer cells. nih.gov The development of new histone deacetylase (HDAC) inhibitors, some of which are based on a benzamide structure, is also an active area of cancer research. mdpi.com

| Compound/Class | Mechanism of Action | Cancer Type | Reference |

| Nilotinib | Tyrosine kinase inhibitor | Chronic Myelogenous Leukemia | wikipedia.org |

| BJ-13 (benzamide derivative) | Induces ROS accumulation and apoptosis | Gastric Cancer | nih.gov |

| Bendamustine (benzimidazole) | DNA alkylating agent | Various cancers | nih.gov |

| Benzamide-based HDAC inhibitors | Histone deacetylase inhibition | Various malignancies | mdpi.com |

Anti-inflammatory Properties of Benzamide Scaffold (general class relevance)

The benzamide structure is a key feature of many compounds with anti-inflammatory properties. nanobioletters.comnih.govresearchgate.net The anti-inflammatory effects of some benzamides are linked to their ability to inhibit the transcription factor NF-kappaB. nih.gov Inhibition of NF-kappaB can, in turn, suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). nih.gov

For instance, the N-substituted benzamides metoclopramide (B1676508) and 3-chloroprocainamide have demonstrated dose-dependent inhibition of lipopolysaccharide-induced TNF-α production in mice. nih.gov This supports the idea that benzamides can exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. nih.gov Some benzamide derivatives have also been synthesized and evaluated for their ability to inhibit COX enzymes, further highlighting the anti-inflammatory potential of this chemical class. researchgate.net

Molecular Targets and Mechanistic Elucidation for 2 Amino N 3 Methoxypropyl Benzamide

Identification and Validation of Primary Molecular Targets

The identification of primary molecular targets for a compound like 2-amino-N-(3-methoxypropyl)benzamide would typically involve a range of biochemical and cellular assays. Based on the activities of similar benzamide (B126) structures, the following classes of proteins are plausible targets.

Kinase Targets

The benzamide scaffold is a common feature in many kinase inhibitors. Research into related structures suggests that kinases, particularly those involved in cell cycle regulation and signal transduction, could be potential targets.

Aurora Kinases: Certain N-benzylbenzamide derivatives have been identified as allosteric inhibitors of Aurora kinase A, a key regulator of mitosis. These compounds bind to an allosteric pocket, disrupting the kinase's function. Given the structural similarities, it is conceivable that this compound could interact with Aurora kinases.

Syk Kinase: Spleen tyrosine kinase (Syk) is another potential target within the kinase family. Various inhibitors of Syk contain a benzamide or a related chemical structure. These inhibitors are being explored for their therapeutic potential in inflammatory diseases and cancers.

Enzyme Targets

Enzymes are another major class of proteins that could be modulated by this compound.

Signal Peptidase LepB: While no direct inhibition of Signal Peptidase LepB by this specific compound has been reported, other complex benzamides have been designed as inhibitors for bacterial signal peptidases.

RNA-editing ligase 1: Similarly, there is no direct evidence linking this compound to RNA-editing ligase 1. However, inhibitors of this enzyme have been identified from various chemical classes, and the benzamide scaffold could potentially be adapted to target this enzyme.

Glucokinase: Studies have described the identification of 2-amino benzamide derivatives as allosteric activators of glucokinase, an important enzyme in glucose metabolism. This suggests a potential role for this class of compounds in metabolic regulation.

Receptor Targets

The interaction of benzamide derivatives with various receptors has been documented, suggesting that this compound could also exhibit activity at receptor sites.

Metabotropic Glutamate Receptor 5 (mGluR5): Aryl benzamide derivatives have been investigated as negative allosteric modulators (NAMs) of mGluR5. openlabnotebooks.org These compounds bind to a site distinct from the endogenous ligand binding site, thereby inhibiting receptor function. openlabnotebooks.org

Cereblon (CRBN): Novel benzamide-type ligands have been developed as binders to Cereblon, a component of the E3 ubiquitin ligase complex. nih.govnih.gov These ligands can be utilized in the development of proteolysis-targeting chimeras (PROTACs). nih.govnih.gov

Detailed Analysis of Ligand-Target Binding Interactions

The precise binding interactions of this compound with its potential molecular targets have not been specifically elucidated in the available literature. However, based on studies of related benzamide compounds, we can infer potential interaction modes.

For instance, the binding of 2-aminobenzamide (B116534) derivatives to histone deacetylase (HDAC) involves the zinc-binding capacity of the 2-aminobenzamide group. In the case of kinase inhibitors, the benzamide core often serves as a scaffold to position key pharmacophoric elements that interact with the ATP-binding site or allosteric pockets of the kinase. For allosteric modulators of mGluR5, interactions are typically driven by hydrophobic and hydrogen bonding interactions within the allosteric binding site. openlabnotebooks.org

Elucidation of Downstream Signaling Pathways and Cellular Responses

The downstream signaling pathways affected by this compound would be a direct consequence of its molecular target engagement.

If Targeting Kinases: Inhibition of kinases like Aurora or Syk would impact their respective signaling cascades. For example, Aurora kinase inhibition would lead to defects in mitosis and cell cycle arrest. Syk inhibition would disrupt signaling pathways involved in immune cell activation and proliferation.

If Targeting Receptors: Modulation of mGluR5 could affect calcium signaling and downstream pathways regulated by this receptor in the central nervous system. openlabnotebooks.org Binding to Cereblon could lead to the degradation of specific target proteins if the compound were part of a PROTAC, thereby impacting a wide range of cellular processes depending on the protein targeted for degradation. nih.govnih.gov

Investigation of Allosteric Modulation and Off-Target Effects (academic perspective)

The potential for this compound to act as an allosteric modulator is a key area of academic interest. As mentioned, related benzamide structures have been shown to allosterically modulate both glucokinase and mGluR5. openlabnotebooks.org This mode of action can offer advantages in terms of selectivity and maintaining physiological signaling patterns compared to direct orthosteric inhibition.

From an academic standpoint, investigating the off-target effects of this compound would be crucial. The benzamide scaffold is present in a wide array of bioactive molecules, suggesting that this compound could interact with multiple, unintended biological targets. Comprehensive kinase and receptor profiling studies would be necessary to understand its selectivity profile and to anticipate potential polypharmacological effects.

Computational Chemistry and Chemoinformatic Applications in 2 Amino N 3 Methoxypropyl Benzamide Research

Molecular Docking and Molecular Dynamics Simulations for Binding Mode Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as 2-amino-N-(3-methoxypropyl)benzamide, and its protein target. tandfonline.commdpi.com These methods are instrumental in elucidating the binding mode, identifying key interacting residues, and understanding the stability of the ligand-protein complex.

Molecular docking studies involve predicting the preferred orientation of a ligand when bound to a receptor. For benzamide (B126) derivatives, docking studies have been crucial in understanding their interactions with various protein targets. For instance, in the context of glucokinase (GK) activators, docking has shown that the amide group of the benzamide scaffold is vital for forming hydrogen bonds with key residues like ARG63 in the allosteric site of the GK protein. researchgate.net The aromatic rings of the benzamide structure are also essential for hydrophobic interactions within the binding pocket. researchgate.net

Following docking, molecular dynamics simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and conformational changes. mdpi.com MD simulations can track the dynamic behavior of the complex, visually representing the stability of the interactions predicted by docking. mdpi.com These simulations have been used to confirm the stability of benzamide derivatives within the binding pockets of their target proteins. tandfonline.com

Table 1: Key Interactions Identified Through Molecular Docking of Benzamide Derivatives

| Interacting Residue | Type of Interaction | Significance |

| ARG63 | Hydrogen Bonding | Essential for binding affinity to glucokinase. researchgate.net |

| TYR214 | π-π Stacking | Contributes to the stability of the complex. nih.gov |

| SER438 | Hydrogen Bonding | Important for the interaction with certain bacterial enzymes. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. archivepp.com By identifying the physicochemical properties that are critical for activity, QSAR models can predict the efficacy of new, unsynthesized compounds. jppres.comunair.ac.id

For benzamide derivatives, 3D-QSAR models have been successfully developed to predict their activity as inhibitors of various enzymes. tandfonline.comnih.gov These models, often built using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide detailed insights into the structural requirements for enhanced activity. tandfonline.com For example, a QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors revealed that hydrophobic character is crucial for their inhibitory activity. researchgate.net The resulting models often exhibit high correlation coefficients and predictive power, making them valuable tools for guiding the design of more potent analogs. researchgate.net

The development of a robust QSAR model typically involves the following steps:

Dataset Selection: A set of benzamide derivatives with known biological activities is chosen. nih.gov

Descriptor Calculation: Various molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each compound.

Model Building: Statistical methods are used to build a mathematical equation relating the descriptors to the activity.

Model Validation: The predictive ability of the model is assessed using internal and external validation techniques. tandfonline.com

In Silico Virtual Screening and Library Design for Novel Benzamide Analogues

In silico virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly reduces the time and cost associated with experimental high-throughput screening.

Virtual screening campaigns for novel benzamide analogues often begin with a pharmacophore model. A pharmacophore represents the essential 3D arrangement of functional groups required for biological activity. Once a pharmacophore model is developed based on known active benzamide derivatives, it can be used to screen large compound databases, such as the ZINC database, for molecules that match the pharmacophoric features. nih.gov

The hits identified from virtual screening are then typically subjected to molecular docking to predict their binding modes and rank them based on their docking scores. nih.gov This process allows researchers to prioritize a smaller, more manageable set of compounds for synthesis and biological testing. For example, a virtual screening study based on a pharmacophore model for glucokinase activators led to the identification of a hit compound from the ZINC database that showed promising binding interactions similar to the original benzamide derivatives. nih.gov

Predictive ADME Profiling and Bioavailability Assessments

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. nih.gov Early assessment of these properties can help to identify potential liabilities and guide the optimization of lead compounds. researchgate.net In silico ADME prediction models are increasingly used in the early stages of drug discovery to estimate these properties without the need for extensive experimental work. mdpi.com

For compounds like this compound, computational tools can predict a range of ADME properties. These predictions are based on the molecule's structure and physicochemical properties. While specific values are not provided here, the general parameters assessed include:

Intestinal Absorption: Predicting how well the compound is absorbed from the gastrointestinal tract. mdpi.com

Blood-Brain Barrier (BBB) Permeability: Estimating the likelihood of the compound crossing into the central nervous system. mdpi.com

Plasma Protein Binding: Predicting the extent to which the compound binds to proteins in the blood. mdpi.com

Metabolism: Identifying potential metabolic sites and predicting the involvement of major drug-metabolizing enzymes.

Toxicity: Assessing the potential for various toxicities, such as cardiotoxicity or hepatotoxicity, using predictive models. mdpi.com

These in silico predictions, while not a replacement for experimental data, provide valuable early-stage guidance for selecting and optimizing benzamide analogues with favorable pharmacokinetic profiles. researchgate.netmdpi.com

Applications of Artificial Intelligence and Machine Learning in Benzamide Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of vast and complex datasets to identify new drug candidates and optimize their properties. nih.govnih.gov These technologies are being applied across the drug discovery pipeline, from target identification to lead optimization. mdpi.com

In the context of benzamide drug discovery, AI and ML can be utilized in several ways:

Generative Models for de Novo Design: AI algorithms, such as generative adversarial networks (GANs), can be used to design novel benzamide analogues with desired properties. mdpi.com These models learn from existing chemical data to generate new molecular structures that are predicted to be active and have favorable ADME profiles.

Predictive Modeling: Machine learning models can be trained to predict a wide range of properties, including biological activity, physicochemical properties, and ADME/Tox profiles, with greater accuracy than traditional QSAR models. mdpi.comaccscience.com

Accelerating Synthesis Planning: AI tools can assist in planning the chemical synthesis of novel benzamide derivatives by predicting reaction outcomes and suggesting optimal reaction conditions. acs.org

The integration of AI and ML into the drug discovery process holds the promise of significantly reducing the time and cost of developing new benzamide-based therapeutics. nih.gov By leveraging the power of these advanced computational techniques, researchers can more efficiently explore chemical space and design molecules with a higher probability of success. accscience.com

Medicinal Chemistry Strategies and Lead Optimization of 2 Amino N 3 Methoxypropyl Benzamide Derivatives

Hit Identification and Validation Processes

In drug discovery, the initial step is to identify "hits," which are compounds that show a desired biological activity in a screening assay. For a compound like 2-amino-N-(3-methoxypropyl)benzamide, its discovery could have originated from a high-throughput screening (HTS) campaign where a large library of chemicals is tested for a specific therapeutic effect. For instance, in the search for new treatments for Chagas disease, a 2-aminobenzimidazole (B67599) derivative was identified through in vitro phenotypic screening against Trypanosoma cruzi amastigotes. nih.gov A similar phenotypic screening approach could have identified this compound as a hit.

Once a hit is identified, it must be validated to ensure that the observed activity is real and not an artifact of the screening process. This validation process typically involves:

Re-synthesis and Re-testing: The compound is synthesized anew to confirm its structure and then re-tested in the primary assay to ensure the activity is reproducible.

Dose-Response Curve Generation: The compound is tested at multiple concentrations to establish a dose-response relationship and determine its potency (e.g., IC50 or EC50).

Orthogonal Assays: The hit is tested in a different, independent assay to confirm its biological activity and rule out assay-specific artifacts.

Initial SAR Assessment: Simple analogs of the hit are synthesized or procured to understand the basic structure-activity relationship (SAR) and identify key functional groups necessary for activity.

The goal of hit validation is to build confidence that the chemical scaffold is a promising starting point for a lead optimization program.

Lead Generation and Chemical Derivatization Methodologies

Following successful hit validation, the program moves into the lead generation phase. The goal here is to develop a "lead" compound with improved potency, selectivity, and more drug-like properties. This is achieved through systematic chemical derivatization of the initial hit. For a compound like this compound, medicinal chemists would explore modifications at several key positions to understand the SAR.

Common derivatization strategies would include:

Modification of the Benzamide (B126) Ring: Introducing various substituents (e.g., halogens, alkyl groups, electron-withdrawing or -donating groups) on the phenyl ring to probe the electronic and steric requirements for activity.

Alteration of the Amide Linker: While generally kept stable, minor modifications could be explored.

Variation of the Propoxypropyl Side Chain: The length of the alkyl chain, the position of the methoxy (B1213986) group, and its replacement with other functionalities (e.g., hydroxyl, as seen in 2-amino-N-(3-hydroxypropyl)benzamide) would be investigated to optimize potency and physicochemical properties. The methoxy group, for instance, reduces hydrogen-bonding capacity and increases lipophilicity compared to a hydroxyl group.

The synthesis of these derivatives would likely involve standard amide coupling reactions, such as the reaction of a substituted 2-aminobenzoic acid with 3-methoxypropylamine (B165612) using a coupling agent like EDCI/HOBt.

Rational Design Principles for Enhancing Potency and Selectivity

Modern drug discovery heavily relies on rational design principles to guide the synthesis of new derivatives. This approach aims to move beyond trial-and-error by using structural and computational information to design compounds with improved properties.

Key rational design strategies include:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography), it can be used to design compounds that fit optimally into the binding site. For example, in the design of PKMYT1 inhibitors, X-ray co-crystallography revealed key binding interactions that were exploited to enhance potency and selectivity. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target structure, the SAR from a series of active compounds can be used to build a pharmacophore model. This model defines the essential structural features required for activity and can be used to design new compounds that fit the model.

Computational Chemistry: Molecular docking can be used to predict how a designed compound might bind to its target, and quantitative structure-activity relationship (QSAR) models can be developed to predict the potency of new analogs. researchgate.net

For this compound derivatives, a rational design approach would involve building a pharmacophore model based on the initial SAR data and then using computational tools to prioritize the synthesis of the most promising new analogs.

Optimization Strategies for Improved Pharmacological Profile

A potent and selective compound is not necessarily a good drug. It must also possess a favorable pharmacological profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile. During lead optimization, a multi-parameter optimization approach is often employed to balance these different properties.

Key optimization strategies include:

Improving Metabolic Stability: The compound is incubated with liver microsomes or hepatocytes to identify sites of metabolic breakdown. These metabolically "soft" spots can then be chemically modified to improve the compound's stability and prolong its duration of action.

Modulating Physicochemical Properties: Properties like lipophilicity (logP), solubility, and permeability are fine-tuned to achieve the desired ADME profile. For instance, adding polar groups can increase solubility, while reducing the number of rotatable bonds can improve permeability.

Reducing Off-Target Effects: The lead compound is screened against a panel of other receptors and enzymes to identify any unwanted off-target activities. If any are found, the compound is modified to reduce these interactions and improve its selectivity.

The ultimate goal is to identify a compound with a balanced profile of potency, selectivity, and drug-like properties that is suitable for further development.

Attrition Analysis and Decision-Making in Lead Optimization Programs

Lead optimization is an iterative process of designing, synthesizing, and testing new compounds. However, not all lead series will ultimately yield a drug candidate. It is crucial to have a process for analyzing the progress of a program and making timely go/no-go decisions. nih.gov This is where attrition analysis comes in.

Lead optimization attrition analysis (LOAA) is a methodology for benchmarking lead series and evaluating their progress. nih.gov It involves tracking key parameters over time, such as:

Potency Improvement: Is the potency of the best compounds in the series continuing to improve with each new round of synthesis?

SAR Progression: Is the SAR well-defined and are there still opportunities for further optimization?

ADME/Tox Profile: Are the ADME and toxicity properties of the compounds improving or are there persistent liabilities that cannot be overcome?

By plotting these parameters on attrition curves, project teams can get a visual representation of the program's progress and make more data-driven decisions about whether to continue investing in a particular lead series or to terminate it and focus resources elsewhere. nih.gov This helps to reduce the high attrition rates that are common in drug discovery.

Future Directions and Emerging Research Perspectives for 2 Amino N 3 Methoxypropyl Benzamide

Exploration of Undiscovered Biological Activities and Therapeutic Potential

The benzamide (B126) core is a well-established pharmacophore present in a wide array of therapeutic agents, including antiemetics, antipsychotics, and gastroprokinetic agents. drugbank.com However, the specific biological activities of 2-amino-N-(3-methoxypropyl)benzamide are not yet fully characterized. Future research should systematically screen this compound for a range of biological effects, drawing clues from structurally similar molecules.

Other promising areas for investigation include:

Anti-inflammatory and Anticancer Effects: Preliminary studies on related benzamides suggest potential anti-inflammatory and anticancer properties. Benzimidazole (B57391) derivatives, which share structural similarities, are actively being explored as anticancer agents that target topoisomerases and tubulin. nih.gov

Neuroleptic Activity: Certain substituted benzamides have been successfully developed as neuroleptic drugs. nih.gov Screening for activity against dopamine (B1211576) receptors or other central nervous system targets could reveal unexpected therapeutic applications.

Gastrointestinal Motility: A series of 2-amino-N-phenethylbenzamides were recently identified as biologically active relaxants with the potential to treat inflammatory diseases of the gastrointestinal tract, such as Irritable Bowel Syndrome (IBS). mdpi.com

A comparative analysis of related compounds underscores the potential for diverse biological activities.

Table 1: Comparison of this compound with Related Compounds

| Compound Name | Molecular Formula | Key Structural Difference from Target Compound | Known or Potential Activities |

|---|---|---|---|

| This compound | C₁₁H₁₆N₂O₂ | Reference Compound | Largely unexplored; increased lipophilicity suggests potential for altered biological interactions. |

| 2-amino-N-(3-hydroxypropyl)benzamide | C₁₀H₁₄N₂O₂ | Hydroxy group instead of methoxy (B1213986), reducing lipophilicity. | Antimicrobial, antifungal, antioxidant. |

| 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide | C₁₆H₁₈N₂O₄ | Substituted phenyl ring on the amide nitrogen. | Evaluated for antimicrobial activity. mdpi.com |

| cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide | C₂₂H₂₈ClN₃O₂ | Complex cyclic substituent on amide nitrogen and substituted benzene (B151609) ring. | Potent neuroleptic (antipsychotic) activity. nih.gov |

| 2-amino-N-phenethylbenzamides | Varies | Phenethyl group on the amide nitrogen. | Spasmolytic and anti-inflammatory activity for potential IBS treatment. mdpi.com |

Development of Advanced Synthetic Methodologies for Complex Benzamide Scaffolds

The synthesis of benzamides is a cornerstone of organic chemistry, yet the development of more efficient, sustainable, and versatile methods remains a key research goal. Future work on this compound and its derivatives could leverage and drive innovation in synthetic chemistry.

Emerging synthetic strategies that could be applied include:

One-Pot Syntheses: Methodologies that combine multiple reaction steps into a single procedure, such as the one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides from 2-amino-3-methylbenzoic acid, offer significant advantages. sioc-journal.cn These approaches improve yield, reduce waste, and shorten reaction times, making them ideal for creating libraries of derivatives for screening. sioc-journal.cn

Photoredox and Dual Catalysis: A synergistic photoredox/nickel catalytic system has been developed for the selective C-C and C-N coupling of aryl halides with formamide. acs.org This powerful method allows for the construction of benzamide motifs under ambient conditions with high functional group tolerance, opening new pathways for late-stage functionalization and the synthesis of complex drug molecules. acs.org

Flow Chemistry and Automation: Adapting synthetic routes to continuous flow reactors can enhance safety, scalability, and reproducibility. Automating these processes would accelerate the synthesis of novel analogues of this compound for structure-activity relationship (SAR) studies.

Bioisosteric Replacement and Scaffold Hopping: Advanced synthetic methods enable the creation of derivatives where parts of the molecule are replaced with groups having similar physical or chemical properties (bioisosteres). For instance, replacing the benzamide core with a benzimidazole scaffold has been a fruitful strategy in cancer drug discovery. researchgate.netnih.gov Similarly, designing novel linkers and cap groups, as seen in the synthesis of pyridine-linked 1,2,4-oxadiazole (B8745197) benzamides, can lead to compounds with entirely new biological targets. nih.gov

Integration of Cutting-Edge Computational Techniques in Rational Drug Design

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular interactions and guiding synthetic efforts. openmedicinalchemistryjournal.compatsnap.com For a compound like this compound, where empirical data is sparse, in silico methods are invaluable for generating hypotheses and prioritizing experiments.

Key computational approaches to be integrated include:

Molecular Docking and Virtual Screening: These techniques predict how a ligand binds to the three-dimensional structure of a biological target, such as an enzyme or receptor. patsnap.com By docking this compound against libraries of known protein structures, researchers can identify potential biological targets and predict binding affinities, helping to focus laboratory screening efforts. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of a series of compounds with their biological activity. By synthesizing a small, diverse library of derivatives of this compound and testing their activity, a QSAR model could be built to predict the activity of yet-unsynthesized compounds, guiding the design of more potent molecules. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing insight into the stability of a drug-target complex and the conformational changes that occur upon binding. patsnap.com This can help elucidate the mechanism of action at an atomic level.

De Novo Drug Design: These algorithms design novel molecular structures from scratch that are optimized to fit a specific target binding site. openmedicinalchemistryjournal.comwiley.com This approach could be used to generate entirely new benzamide-based scaffolds with high predicted potency and selectivity.

Table 2: Application of Computational Techniques in Benzamide Drug Design

| Computational Method | Objective for this compound | Expected Outcome |

|---|---|---|

| Virtual Screening | Identify potential protein targets from large databases. | A ranked list of potential biological targets for experimental validation. openmedicinalchemistryjournal.com |

| Molecular Docking | Predict the binding mode and affinity to specific targets (e.g., bacterial enzymes, dopamine receptors). | Elucidation of key binding interactions (e.g., hydrogen bonds, hydrophobic contacts) to guide lead optimization. patsnap.com |

| QSAR | Develop a predictive model based on a library of synthesized analogues. | A statistical model that predicts the biological activity of new derivatives before synthesis. mdpi.com |

| Molecular Dynamics | Simulate the dynamic behavior of the compound when bound to a target. | Insight into the stability of the drug-receptor complex and the mechanism of action. patsnap.com |

Application of Innovative In Vitro and Ex Vivo Models for Efficacy and Mechanism Studies

To bridge the gap between computational predictions and clinical applications, robust preclinical models are essential. Moving beyond traditional 2D cell cultures, the use of advanced in vitro and ex vivo systems can provide more physiologically relevant data on the efficacy and mechanism of action of this compound. nih.gov

Future research should employ models such as:

Three-Dimensional (3D) Cell Cultures and Organoids: 3D models, such as spheroids or organoids, better mimic the complex cell-cell and cell-matrix interactions of native human tissue. mdpi.com Testing the compound on 3D cancer models or bacterially-infected tissue models would provide a more accurate assessment of its potential efficacy.

Organ-on-a-Chip Technology: These microfluidic devices contain living cells in continuously perfused microchambers, simulating the architecture and function of human organs like the lung, liver, or gut. researchgate.net A "gut-on-a-chip" could be used to study the absorption, metabolism, and potential anti-inflammatory effects of this compound in a dynamic, controlled environment. mdpi.com

Ex Vivo Tissue Models: Using fresh tissue explants, such as precision-cut lung slices (PCLS) or skin samples, maintains the native cellular architecture and diversity. mdpi.comresearchgate.net These models are excellent platforms for studying drug metabolism, toxicity, and efficacy in a context that closely mirrors the in vivo situation. For example, the anti-inflammatory potential of the compound could be tested on ex vivo skin models stimulated with inflammatory agents. mdpi.com

The use of these advanced models can improve the predictive value of preclinical studies and reduce the reliance on animal testing, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement). nih.gov

Synergistic Approaches in Benzamide-Based Drug Discovery and Development

The future of drug discovery increasingly lies in synergistic approaches, where compounds are designed to hit multiple targets or work in combination with other therapies. The versatile benzamide scaffold is well-suited for such strategies.

Emerging synergistic perspectives include:

Multi-Target-Directed Ligands (MTDLs): A single molecule can be designed to interact with two or more biological targets involved in a complex disease. For instance, benzamide derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1) for the treatment of Alzheimer's disease. mdpi.com Future work could involve modifying the this compound structure to incorporate pharmacophores that hit a second, related target.

Proteolysis-Targeting Chimeras (PROTACs): This transformative technology uses heterobifunctional molecules to hijack the cell's own protein disposal system to eliminate disease-causing proteins. One end of the PROTAC binds to the target protein, and the other binds to an E3 ligase. Novel, non-phthalimide benzamide derivatives have recently been developed as highly potent and stable binders for the E3 ligase substrate receptor cereblon (CRBN). nih.gov The this compound scaffold could be explored as a novel CRBN binder or as a starting point for developing a new class of PROTACs.

Combination Therapies: The compound could be evaluated for synergistic effects when used in combination with existing drugs. For example, if it demonstrates antimicrobial activity, it could be tested alongside conventional antibiotics to see if it can overcome resistance mechanisms or lower the required dose of the antibiotic.

By pursuing these synergistic avenues, the therapeutic potential of the benzamide scaffold can be expanded far beyond that of a single molecule acting on a single target.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-amino-N-(3-methoxypropyl)benzamide?

- Methodological Answer : The compound can be synthesized via amide coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid moiety. For example, coupling 2-aminobenzoic acid derivatives with 3-methoxypropylamine under inert conditions (e.g., nitrogen atmosphere) in solvents like acetonitrile or DCM, followed by purification via column chromatography .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize stoichiometry to minimize byproducts like unreacted amine or dimerization.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The aromatic protons (6.5–8.0 ppm) and methoxy group (~3.3 ppm) should be distinct. The amide proton (NH) may appear as a broad singlet near 6.0–7.0 ppm .

- IR : Confirm the presence of amide (C=O stretch ~1650 cm⁻¹) and methoxy (C-O stretch ~1100 cm⁻¹) groups.

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion [M+H]⁺ (calculated for C₁₁H₁₅N₂O₂: 223.11 g/mol) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Conduct solubility tests using the shake-flask method at 25°C .

- Stability : Store at –20°C under inert conditions to prevent hydrolysis of the amide bond. Monitor degradation via HPLC over 30-day intervals .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields during scale-up synthesis?

- Methodological Answer :

- Design of Experiments (DOE) : Vary parameters (temperature, solvent, catalyst loading) to identify critical factors. Use statistical tools like ANOVA to validate reproducibility.

- Byproduct Analysis : Employ LC-MS or GC-MS to detect impurities (e.g., unreacted starting materials or dimerized products). Optimize purification protocols using preparative HPLC .

Q. What computational tools are suitable for predicting the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps and Fukui indices for nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict aggregation behavior. Tools like GROMACS are recommended .

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer :

- Crystal Growth : Use slow evaporation of a saturated DCM/hexane solution to obtain single crystals.

- Refinement : Apply SHELXL for structure refinement. Validate hydrogen bonding (e.g., N–H···O interactions) and torsion angles .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the methoxy group with ethoxy or halogens to assess steric/electronic effects on biological activity.

- Enzyme Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays. Correlate IC₅₀ values with computational docking results (AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.